molecular formula C18H22ClN7O4S B12779534 Tiodazosin hydrochloride CAS No. 62412-39-9

Tiodazosin hydrochloride

Cat. No.: B12779534
CAS No.: 62412-39-9
M. Wt: 467.9 g/mol
InChI Key: QASXNJVDTVWTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiodazosin hydrochloride is a compound known for its role as an α1-adrenergic receptor antagonist. It is structurally related to prazosin and is used primarily as an antihypertensive agent. This compound is effective in reducing blood pressure by blocking α1-adrenergic receptors, which leads to the relaxation of blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiodazosin hydrochloride involves several steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiodazosin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Tiodazosin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Tiodazosin hydrochloride exerts its effects by selectively blocking α1-adrenergic receptors. This inhibition prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By blocking these receptors, this compound induces vasodilation, leading to a decrease in blood pressure. The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiodazosin hydrochloride is unique due to its specific structural features, such as the 1,3,4-oxadiazole ring and the quinazoline moiety, which contribute to its distinct pharmacological profile. Its ability to cause less α-adrenergic receptor antagonist activity compared to prazosin makes it a valuable alternative in certain clinical scenarios .

Properties

CAS No.

62412-39-9

Molecular Formula

C18H22ClN7O4S

Molecular Weight

467.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride

InChI

InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H

InChI Key

QASXNJVDTVWTBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.